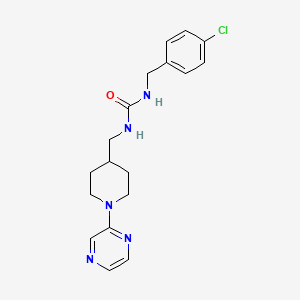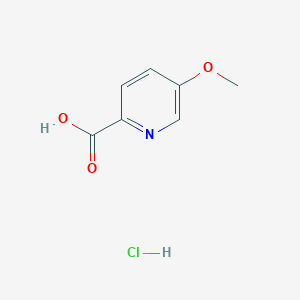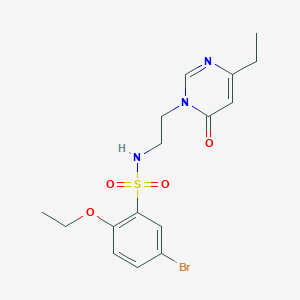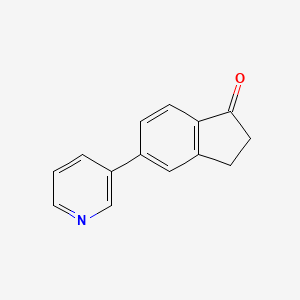![molecular formula C19H19BrN2OS B2897743 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 325979-08-6](/img/structure/B2897743.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been used in the synthesis of a series of new 1,2,3-triazole derivatives . These derivatives have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa, as well as good to moderate antibacterial activity .
Synthesis Analysis
The 1,2,3-triazole derivatives of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” have been synthesized by 1,3-dipolar cycloaddition of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the 1,2,3-triazole derivatives of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” involve 1,3-dipolar cycloaddition .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide have been synthesized using different methods. For instance, microwave-promoted synthesis provides an efficient and cleaner method for preparing such compounds (Saeed, 2009). These methods are important for creating compounds with potential applications in various fields.
Anticancer Properties
- Certain derivatives containing thiadiazole scaffold and benzamide groups, which are structurally related to the target compound, have shown promising anticancer activity. These compounds have been evaluated against various human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).
Antimicrobial Activity
- Some derivatives of benzothiazoles have been investigated for their antifungal properties. These compounds were synthesized and screened for their activity against various fungal strains, indicating their potential use as antifungal agents (Narayana et al., 2004).
Photosensitizers for Photodynamic Therapy
- Derivatives of benzothiazoles have been developed as photosensitizers with high singlet oxygen quantum yield, making them suitable for use in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Catalytic Applications
- Some benzothiazol-2-ylidene derivatives have been used to synthesize mono- and dinuclear palladium(II) complexes, which show activity towards Mizoroki-Heck coupling reactions. This highlights their utility in catalysis and materials science (Yen et al., 2006).
Future Directions
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-19(2,3)13-7-5-12(6-8-13)17(23)21-18-22(4)15-10-9-14(20)11-16(15)24-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXTWSBYRHASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2897660.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2897664.png)



![Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2897671.png)






![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)
